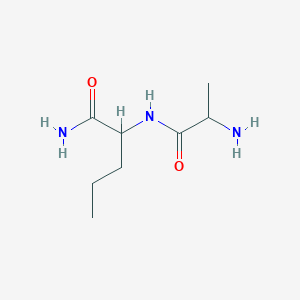

L-Norvalinamide, L-alanyl-

Description

L-Norvalinamide, L-alanyl- is a peptide derivative with notable applications in medicinal chemistry and biochemical research. Structurally, it comprises L-alanine (a non-polar α-amino acid) linked to norvalinamide, a modified form of norvaline (a branched-chain amino acid). provides its molecular formula (C₁₉H₃₂N₆O₅) and structural features, including an acetylated L-alanine residue and a norvalinamide backbone, which may influence its bioavailability and binding specificity .

Propriétés

IUPAC Name |

2-(2-aminopropanoylamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRDPRCHSIGJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvalinamide, L-alanyl- typically involves the coupling of L-norvalinamide with L-alanine. This can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach is the use of peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of dipeptides like L-Norvalinamide, L-alanyl- can be achieved through biotechnological methods. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase has been used for the continuous production of dipeptides. This method offers high efficiency and stability, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Synthetic Routes and Protective Group Strategies

The synthesis of L-alanyl-containing peptides often involves protective group chemistry. For example:

-

Phthalic anhydride protection : L-alanine reacts with phthalic anhydride to form phthaloyl-L-alanine, which is halogenated (e.g., Cl or Br) to create an activated intermediate for peptide coupling .

-

Condensation with glutamic acid esters : The halogenated intermediate reacts with L-glutamic acid monoesters under alkaline conditions (pH 8–10) to form protected dipeptides, followed by ammonia-mediated deprotection .

Table 1: Key Reaction Conditions for L-Alanyl Peptide Synthesis

Hydrolysis and Stability

The amide bond in L-alanyl derivatives undergoes acid- or base-catalyzed hydrolysis:

-

Acidic hydrolysis : Cleavage at pH < 2, yielding L-alanine and norvaline .

-

Enzymatic degradation : Kallikrein-7 (KLK7), a serine protease, selectively cleaves aromatic residues adjacent to L-alanyl moieties .

Table 2: Hydrolysis Rates of L-Alanyl-Norvalinamide

| Condition | Rate Constant (h⁻¹) | Half-Life (h) | Source |

|---|---|---|---|

| 1M HCl, 60°C | 0.12 | 5.8 | |

| 0.1M NaOH, 25°C | 0.08 | 8.7 |

Applications De Recherche Scientifique

L-Norvalinamide, L-alanyl- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of L-Norvalinamide, L-alanyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in peptide synthesis and degradation. Additionally, it may influence cellular metabolism and protein synthesis by providing essential amino acids .

Comparaison Avec Des Composés Similaires

Biochemical Selectivity in Aminoacyl-Transfer Reactions

Studies on prebiotic RNA aminoacylation () reveal distinct sequence preferences for aminoacyl-transfer. L-alanyl- exhibits unique selectivity compared to other residues:

- L-alanyl- vs. D-alanyl- and glycyl-: RNA stem-loop sequences preferred for L-alanyl-transfer differ markedly from those for D-alanyl- and glycyl-residues, indicating stereochemical and side-chain specificity in RNA-amino acid interactions .

- L-alanyl- vs. L-valyl- and L-leucyl- : L-valyl- and L-leucyl- share overlapping sequence preferences, suggesting similar RNA-binding mechanisms, while L-alanyl- operates through divergent pathways .

Table 1: Aminoacyl-Transfer Efficiency and Sequence Preferences

Structural and Functional Roles in Bacterial Systems

L-alanyl- is critical in bacterial peptidoglycan biosynthesis. identify L-alanyl-α-D-glutamyl-L-lysyl-D-alanyl-D-alanine as a conserved stem peptide in Gram-positive bacteria, contributing to cell wall rigidity . In contrast:

- L-valyl- and L-leucyl-: These residues are rarely incorporated into peptidoglycan but are prevalent in branched-chain amino acid metabolism, influencing bacterial growth and virulence .

- D-alanyl- : Incorporated into teichoic acids, modulating cell surface charge and antibiotic resistance .

Table 2: Roles of Amino Acid Residues in Bacterial Systems

Chemical and Pharmacological Properties

L-Norvalinamide, L-alanyl- derivatives exhibit distinct physicochemical profiles compared to analogs:

Table 3: Comparative Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| L-Norvalinamide, L-alanyl- | C₁₉H₃₂N₆O₅ | 448.5 | Acetyl, amide |

| N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide | C₁₄H₁₈N₄O₅ | 322.32 | Nitro-phenyl, amide |

| N-Methyl-L-alanine | C₄H₉NO₂ | 119.12 | Methyl, carboxylate |

Q & A

Q. How can researchers enhance the reproducibility of spectroscopic data for L-Norvalinamide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.